![molecular formula C21H20O11 B150291 Kaempferol 4'-glucoside CAS No. 52222-74-9](/img/structure/B150291.png)
Kaempferol 4'-glucoside
Overview
Description
Kaempferol 4’-glucoside is a naturally occurring flavonoid glycoside found in various plants. It is a derivative of kaempferol, a well-known flavonoid with numerous health benefits. Kaempferol 4’-glucoside is characterized by the presence of a glucose molecule attached to the 4’ position of the kaempferol structure. This compound is known for its antioxidant, anti-inflammatory, and anticancer properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of kaempferol 4’-glucoside typically involves the glycosylation of kaempferol. One common method is the enzymatic glycosylation using glycosyltransferases, which transfer a glucose moiety to the 4’ hydroxyl group of kaempferol. This reaction is usually carried out in an aqueous medium at a controlled temperature and pH to ensure optimal enzyme activity .
Industrial Production Methods: Industrial production of kaempferol 4’-glucoside can be achieved through biotechnological approaches, such as microbial fermentation. In this process, genetically engineered microorganisms are used to produce the glycosyltransferase enzyme, which then catalyzes the glycosylation of kaempferol. This method is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Kaempferol 4’-glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert kaempferol 4’-glucoside to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrokaempferol 4’-glucoside.
Substitution: Alkylated or acylated derivatives of kaempferol 4’-glucoside.
Scientific Research Applications
Chemical and Biological Research
1. Chemistry:
- Model Compound: Kaempferol 4'-glucoside serves as a model compound for studying glycosylation reactions and synthesizing flavonoid glycosides. It provides insights into the chemical behavior of flavonoids in various conditions .
- Analytical Studies: It is utilized in analytical chemistry for the identification and quantification of flavonoid compounds in plant extracts .
2. Biology:
- Plant Metabolism: The compound plays a role in plant metabolism, influencing growth and development processes .
- Mechanism of Action: this compound exhibits antioxidant activity by scavenging free radicals and reactive oxygen species (ROS), thus protecting cells from oxidative stress. Additionally, it inhibits pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory effects .
Medical Applications
1. Antioxidant Properties:
- This compound has demonstrated significant antioxidant effects in various studies. For instance, it has been shown to enhance the activity of endogenous antioxidant enzymes in diabetic models, thereby reducing oxidative damage .
2. Anti-inflammatory Effects:
- Research indicates that this compound inhibits the production of inflammatory mediators such as interleukin-6 and cyclooxygenase-2 (COX-2), which are critical in the pathogenesis of inflammatory diseases .
3. Anticancer Activity:
- This compound has shown promise in cancer therapy by inducing apoptosis in cancer cells through modulation of key signaling pathways like PI3K/AKT and MAPK. In vitro studies have reported its efficacy against various cancer types, including breast and colon cancers .
Industrial Applications
1. Nutraceuticals:
- Due to its health benefits, this compound is incorporated into functional foods and dietary supplements aimed at enhancing health and preventing chronic diseases .
2. Cosmetics:
- The compound's antioxidant properties make it valuable in the cosmetic industry for formulating skin care products that protect against oxidative stress .
Antioxidant Study
A study on diabetic rats demonstrated that this compound supplementation improved plasma glucose levels while restoring antioxidant enzyme activity, suggesting protective effects against diabetes-related oxidative stress .
Cancer Research
In vitro experiments indicated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis via caspase activation pathways . Furthermore, it reduced tumor growth in animal models, highlighting its potential as an anticancer agent.
Summary Table of Applications
Application Area | Specific Uses | Mechanisms |
---|---|---|
Chemistry | Model compound for glycosylation studies | Influences synthesis of flavonoid derivatives |
Biology | Role in plant metabolism | Antioxidant and anti-inflammatory activities |
Medicine | Antioxidant, anti-inflammatory, anticancer | Scavenges ROS; inhibits inflammatory cytokines; induces apoptosis |
Industry | Nutraceuticals, cosmetics | Enhances health benefits; protects skin from oxidative damage |
Mechanism of Action
Kaempferol 4’-glucoside exerts its effects through various molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as interleukin-6 and cyclooxygenase-2.
Anticancer Activity: Kaempferol 4’-glucoside induces apoptosis and cell cycle arrest in cancer cells by modulating signaling pathways, such as the PI3K/AKT and MAPK pathways
Comparison with Similar Compounds
Kaempferol 4’-glucoside is unique among flavonoid glycosides due to its specific glycosylation pattern. Similar compounds include:
Kaempferol 3-O-glucoside: This compound has a glucose moiety attached to the 3 position of kaempferol.
Kaempferol 3-O-rutinoside: It contains a rutinose (disaccharide) moiety attached to the 3 position of kaempferol.
Quercetin 4’-glucoside: Similar to kaempferol 4’-glucoside but derived from quercetin, another flavonoid.
Kaempferol 4’-glucoside stands out due to its unique glycosylation at the 4’ position, which can influence its bioavailability, stability, and biological activity compared to other glycosides .
Biological Activity
Kaempferol 4'-glucoside is a flavonoid glycoside derived from kaempferol, known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and mechanisms of action.
Chemical Structure and Properties
This compound features a glucose moiety attached at the 4' position of the kaempferol structure. This specific glycosylation affects its bioavailability and biological activity compared to other flavonoid glycosides.
This compound exerts its biological effects through several mechanisms:
- Antioxidant Activity : It scavenges free radicals and reactive oxygen species (ROS), protecting cells from oxidative damage. Studies show that kaempferol derivatives can enhance cellular antioxidant defenses by increasing glutathione levels in cells exposed to oxidative stressors like etoposide .
- Anti-inflammatory Activity : The compound inhibits pro-inflammatory cytokines such as IL-6 and enzymes like cyclooxygenase-2 (COX-2), contributing to reduced inflammation in various tissues .
- Anticancer Activity : this compound induces apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways, including the PI3K/AKT and MAPK pathways. It has shown effectiveness against various cancer cell lines, including HepG2 (liver cancer) and CT26 (colon cancer) .
Antioxidant Activity
Research indicates that this compound significantly enhances antioxidant enzyme activities, such as superoxide dismutase (SOD) and heme oxygenase-1 (HO-1), which are crucial for cellular defense against oxidative stress . A study demonstrated that co-incubation with etoposide increased HO-1 expression significantly when treated with kaempferol derivatives .
Anti-inflammatory Effects
This compound has been shown to decrease the production of inflammatory mediators. In animal models, it mitigated inflammation markers in brain tissues and preserved blood-brain barrier integrity, suggesting potential neuroprotective effects .
Anticancer Properties
In vitro studies have reported that this compound exhibits potent antiproliferative effects on several cancer cell lines. For instance, it inhibited the proliferation of HepG2 cells by inducing apoptosis through caspase activation and downregulating AKT phosphorylation .
Case Studies
- Neuroprotective Effects : In a study involving ovariectomized rats with induced cognitive impairment, kaempferol significantly reduced markers of oxidative stress and inflammation in the hippocampus. The treatment led to improved cognitive function and reduced neurotoxicity associated with reactive oxygen species .
- Cancer Research : A comparative study on various kaempferol derivatives highlighted that this compound had a notable effect on inhibiting tumor growth in mouse models of melanoma and colon cancer, demonstrating its potential as a therapeutic agent in oncology .
Comparative Analysis
Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |
---|---|---|---|
This compound | High | High | High |
Kaempferol 3-O-glucoside | Moderate | Moderate | Moderate |
Quercetin 4'-glucoside | High | High | Moderate |
Properties
IUPAC Name |
3,5,7-trihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-7-13-15(25)17(27)19(29)21(32-13)30-10-3-1-8(2-4-10)20-18(28)16(26)14-11(24)5-9(23)6-12(14)31-20/h1-6,13,15,17,19,21-25,27-29H,7H2/t13-,15-,17+,19-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCGRWHWAGXNQS-HMGRVEAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966598 | |
Record name | 4-(3,5,7-Trihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52222-74-9 | |
Record name | Kaempferol 4′-O-glucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52222-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kaempferol 4'-glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052222749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(3,5,7-Trihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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